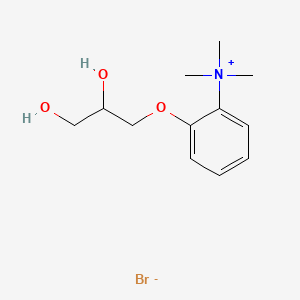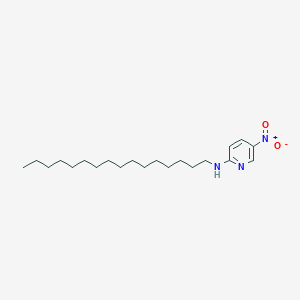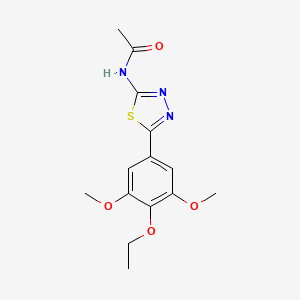![molecular formula C28H19N3O B13749399 4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde](/img/structure/B13749399.png)
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde is a complex organic compound characterized by its unique structure, which includes multiple pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method involves the use of 4-bromobenzaldehyde as a starting material, which undergoes a series of reactions including Suzuki coupling and subsequent functional group transformations to introduce the pyridine rings .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: 4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid.
Reduction: 4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(2,6-di(pyridin-4-yl)pyridin-4-yl)phenyl]benzonitrile .
- 1,4-Di([2,2’:6’,2’‘-terpyridin]-4’-yl)benzene .
- 4-[3,5-Bis(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-2,6-dipyridin-2-ylpyridine .
Uniqueness
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde is unique due to its specific arrangement of pyridine rings and the presence of an aldehyde functional group. This structure allows it to form stable complexes with various metal ions, making it particularly useful in catalysis and material science applications.
Properties
Molecular Formula |
C28H19N3O |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde |
InChI |
InChI=1S/C28H19N3O/c32-19-20-7-9-21(10-8-20)22-11-13-23(14-12-22)24-17-27(25-5-1-3-15-29-25)31-28(18-24)26-6-2-4-16-30-26/h1-19H |
InChI Key |
CHVUIAWHNKWDLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C5=CC=C(C=C5)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Butyl-9-borabicyclo[3.3.1]nonane](/img/no-structure.png)









